(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Asymmetric Polymerization Helical Polymer Chiral Ligand

(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine (CAS 60419-23-0) is a chiral diamine belonging to the pyrrolidine class, characterized by its five-membered nitrogen-containing ring structure. This compound is primarily utilized as an enantiopure organocatalyst or chiral ligand in asymmetric synthesis, with applications spanning pharmaceutical intermediate development and materials science.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 60419-23-0
Cat. No. B1299894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine
CAS60419-23-0
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CCCN2
InChIInChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m1/s1
InChIKeyYLBWRMSQRFEIEB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine (CAS 60419-23-0) Procurement Guide


(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine (CAS 60419-23-0) is a chiral diamine belonging to the pyrrolidine class, characterized by its five-membered nitrogen-containing ring structure . This compound is primarily utilized as an enantiopure organocatalyst or chiral ligand in asymmetric synthesis, with applications spanning pharmaceutical intermediate development and materials science . Its procurement is driven by the need for a specific enantiomeric form to achieve desired stereochemical outcomes in catalytic reactions [1].

Enantiopure (R)-configured chiral ligand for asymmetric synthesis workflows
Defined stereochemical control in organocatalysis and polymer synthesis
Suitable for chiral structure-directing agent and lithium amide studies

Why Generic Substitution Fails for (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine in Asymmetric Synthesis


In asymmetric synthesis, the enantiomeric purity of a chiral ligand or organocatalyst is paramount; substitution with the opposite enantiomer, a racemic mixture, or an alternative proline-derived diamine can invert or completely abolish stereoselectivity, leading to the undesired enantiomer of the target molecule [1]. For (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine, its specific (R)-configuration and pyrrolidine-based framework dictate the spatial environment of the catalytic transition state, a feature not replicated by its (S)-(+)-enantiomer (CAS 51207-66-0) or other structurally similar diamines [2]. Therefore, generic substitution is not viable when a defined stereochemical outcome is required .

Enantiomer/Racemate Substitution with (S)-enantiomer or racemic mixture may invert expected stereochemical induction
Structural Analogue Alternative diamines (e.g., sparteine, DDB) may not reproduce the same transition-state geometry
Purity Variant Lower purity grades may compromise catalytic enantioselectivity due to trace inhibitor presence

Quantitative Differentiation of (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine (60419-23-0) for Scientific Procurement


Superior Chiral Induction in Asymmetric Polymerization Compared to Sparteine and DDB

In the asymmetric anionic polymerization of a novel methacrylate monomer (2F4F2PyMA) at -78 °C in toluene, the chiral complex formed with the (S)-enantiomer of 1-(2-pyrrolidinylmethyl)pyrrolidine (PMP) demonstrated superior effectiveness compared to established chiral ligands. It yielded a quantitatively formed, optically active polymer with nearly perfect isotacticity, outperforming (-)-sparteine (Sp) and (2S,3S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane (DDB) [1]. While this study used the (S)-enantiomer, the results are directly transferable to the (R)-enantiomer, which would predictably induce the opposite helical sense with comparable efficiency, making it the preferred ligand for accessing a specific polymer chirality .

Asymmetric Polymerization
Reported
(S)-PMP complex yielded quantitative helical polymer formation with near-perfect isotacticity; reported higher effectiveness vs. sparteine and DDB
Supports (R)-enantiomer selection for opposite helical sense
toluene, -78 °C; cross-study inference
Asymmetric Polymerization Helical Polymer Chiral Ligand

Defined Enantioselectivity in Deprotonation Reactions with Lithium Amide

The lithium amide derived from (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine exhibits tunable enantioselectivity in the deprotonation of cyclohexene oxide. In a mixed solvent of THF/cis-DMTHF, the reaction yields 3-cyclohexen-1-ol (51% yield, 25% ee for the (S)-enantiomer) and 2-cyclohexen-1-ol (42% yield, 66% ee for the (S)-enantiomer) [1]. While this data is for the (S)-enantiomer, it establishes the compound class's ability to act as an effective chiral base. Procuring the (R)-enantiomer allows access to the opposite, predictable enantiomeric outcome, a crucial requirement for synthesizing specific stereoisomers of target alcohols .

Enantioselective Deprotonation
Reported
3-cyclohexen-1-ol: 51% yield, 25% ee; 2-cyclohexen-1-ol: 42% yield, 66% ee (THF/cis-DMTHF, (S)-enantiomer)
Reported enantioselectivity benchmark; (R)-enantiomer enables opposite product stereochemistry
Asymmetric Synthesis Enantioselective Deprotonation Lithium Amide

Consistent and Verifiable Physicochemical Identity for Reproducible Experimental Outcomes

Procuring (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine from reputable suppliers ensures access to material with verified and consistent physicochemical properties. Key identifiers include a specific optical rotation of [α]20/D = -7.0 to -11.0° (c=2.4, EtOH) and a boiling point of 265.8 °C at 760 mmHg [1]. While the (S)-enantiomer (CAS 51207-66-0) shares the same boiling point and density, its specific rotation is positive (+7.0 to +11.0°). These well-defined and measurable parameters are critical for verifying identity and purity upon receipt, a step essential for ensuring reproducible results in sensitive asymmetric catalytic processes [2].

Physicochemical Identity
Class-level
[α]D -7.0 to -11.0° (c=2.4, EtOH); bp 265.8 °C. (S)-enantiomer: +7.0 to +11.0°
Supports enantiomer attribution and identity verification
Class-level physical data; verify lot-specific values
Quality Control Reproducibility Physical Properties

High Chemical Purity Guarantees Reliable Catalytic Performance

Commercially available (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine is offered with a guaranteed minimum purity of ≥98.0% (GC), ensuring that the material is suitable for demanding synthetic applications where trace impurities could poison catalysts or lead to side reactions [1]. This high level of purity is essential for achieving the high enantioselectivities and yields expected from this class of organocatalysts, as documented in the literature for aldol, Mannich, and Michael reactions . Procuring a product with a certified high purity reduces the need for in-house purification, saving time and resources .

Chemical Purity
Specification review
≥98.0% (GC)
Reported purity specification for catalytic reproducibility
Standard commercial grade; independent verification recommended
Purity Organocatalysis Quality Control

Proven Utility as a Structure-Directing Agent in Zeolite Synthesis

The (S)-enantiomer of this chiral diamine has been successfully employed as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of a highly crystalline precursor (GAM-1) to the CHA-type zeolite AlPO4-34, which exhibits a high BET surface area of approximately 700 m²/g after calcination [1]. This application demonstrates the compound's unique ability to template porous frameworks with specific architectures. Procuring the (R)-enantiomer offers the potential to access novel zeolite structures or control crystal growth in a manner distinct from the (S)-enantiomer or other achiral OSDAs .

Zeolite Templating
Class-level
(S)-enantiomer OSDA yields CHA-type AlPO4-34 precursor with ~700 m²/g BET after calcination
Reported chiral structure-directing context; (R)-enantiomer may access distinct topologies
Hydrothermal synthesis, 200 °C; class-level inference
Zeolite Synthesis Material Science Structure-Directing Agent

Key Application Scenarios for (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine (CAS 60419-23-0)


Synthesis of Enantiopure Pharmaceutical Intermediates via Organocatalysis

This compound is an ideal procurement choice for medicinal chemistry and process chemistry groups focused on synthesizing enantiomerically pure pharmaceutical intermediates. Its proven utility as an organocatalyst in asymmetric Aldol, Mannich, and Michael reactions provides access to chiral building blocks with defined stereochemistry . The high purity and verified optical rotation of commercially available (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine ensure reproducible and predictable stereochemical outcomes, which is critical for the development and scale-up of active pharmaceutical ingredients (APIs) [1].

Asymmetric Synthesis of Helical Polymers and Advanced Materials

For research groups in polymer and materials science, this chiral diamine is a key reagent for synthesizing optically active polymers with controlled helical chirality. As demonstrated by its use in asymmetric anionic polymerization, the compound acts as a highly effective chiral ligand, enabling the production of polymers with nearly perfect isotacticity [2]. Procuring the (R)-enantiomer specifically enables the synthesis of materials with a predetermined left- or right-handed helical structure, a property essential for applications in chiral separation, sensing, and nonlinear optics .

Chiral Template for Novel Zeolite and Porous Framework Synthesis

Researchers in heterogeneous catalysis and porous materials should procure this compound for its role as a chiral structure-directing agent in zeolite synthesis. Evidence shows that its enantiomer can template the formation of CHA-type zeolites like AlPO4-34 with high surface area [3]. The procurement of (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine allows for the systematic investigation of enantiomeric structure-directing effects, potentially leading to the discovery of new zeolite topologies or chiral porous materials for enantioselective catalysis and separations .

Enantioselective Deprotonation for Chiral Alcohol Synthesis

Organic synthesis laboratories focused on the preparation of chiral alcohols can leverage this compound as a precursor to a chiral lithium amide base. The established literature demonstrates its ability to effect enantioselective deprotonation and isomerization, providing a pathway to synthesize valuable chiral building blocks like 3-cyclohexen-1-ol with defined enantiomeric excess [4]. Procuring the (R)-enantiomer allows access to the opposite stereoisomeric series of products, expanding the synthetic toolbox for asymmetric synthesis projects .

Application
Selection Property
Validation Focus
Asymmetric organocatalysis for chiral building blocks
Enantiomeric configuration control
Enantioselectivity in aldol, Mannich, Michael reactions
Helical polymer synthesis
Chiral ligand for asymmetric anionic polymerization
Polymer tacticity and optical activity
Chiral zeolite and porous framework synthesis
Chiral structure-directing agent
Framework topology and surface area
Chiral alcohol synthesis via deprotonation
Chiral lithium amide base precursor
Enantiomeric excess in deprotonation products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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